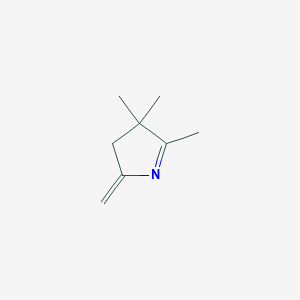
4,4,5-Trimethyl-2-methylidene-3H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5-Trimethyl-2-methylidene-3H-pyrrole, also known as this compound, is a useful research compound. Its molecular formula is C8H13N and its molecular weight is 123.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmaceutical Applications
Anticancer Activity
Pyrrole derivatives, including 4,4,5-trimethyl-2-methylidene-3H-pyrrole, have shown promising anticancer properties. Research indicates that these compounds can selectively inhibit cancer cell proliferation. For instance, studies have demonstrated that certain pyrrole-based compounds exhibit significant cytotoxic effects against various cancer cell lines while maintaining low toxicity toward normal cells .
Case Study: Synthesis and Evaluation
In one study, a series of pyrrole derivatives were synthesized and evaluated for their antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that some derivatives had micromolar GI50 values, highlighting their potential as anticancer agents .
| Compound | Cell Line | GI50 (μM) | Selectivity Index |
|---|---|---|---|
| 4a | MCF-7 | 5.0 | >10 |
| 4b | HCT116 | 3.5 | >8 |
Antimicrobial Activity
The antibacterial properties of pyrrole derivatives are also well-documented. For example, modifications to the pyrrole structure can enhance its efficacy against resistant bacterial strains. A study focused on synthesizing new pyrrole-based sulfonamides demonstrated significant antibacterial activity against various pathogens .
Neuropharmacological Applications
MAO-B Inhibition
Recent research has identified pyrrole derivatives as potential inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. Compounds derived from this compound have been shown to exhibit selective inhibitory activity against MAO-B with IC50 values in the nanomolar range .
Case Study: Dual Action Inhibitors
In a study involving microwave-assisted synthesis of pyrrole derivatives, several compounds were identified as dual inhibitors of MAO-B and acetylcholinesterase (AChE). The most effective compound demonstrated an IC50 for MAO-B at 0.665 μM and for AChE at 4.145 μM, indicating its potential for treating neurodegenerative disorders .
Antioxidant Properties
Pyrrole-based compounds have also been evaluated for their antioxidant activities. The introduction of specific substituents on the pyrrole ring can enhance radical-scavenging properties. For instance, a novel hydrazide-pyrrole compound exhibited significant antioxidant activity in vitro through DPPH and ABTS assays .
Synthesis and Methodology
The synthesis of this compound can be achieved through various methodologies including:
- Microwave-Assisted Synthesis: This method has been shown to increase yields significantly while reducing reaction times compared to traditional heating methods .
- Domino Synthesis: A recent approach using acid-tolerant iron catalysts allows for efficient cascade reactions leading to pyrrole formation from nitroarenes .
特性
CAS番号 |
110466-35-8 |
|---|---|
分子式 |
C8H13N |
分子量 |
123.2 g/mol |
IUPAC名 |
4,4,5-trimethyl-2-methylidene-3H-pyrrole |
InChI |
InChI=1S/C8H13N/c1-6-5-8(3,4)7(2)9-6/h1,5H2,2-4H3 |
InChIキー |
LXZNKRDDAXTVIV-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C)CC1(C)C |
正規SMILES |
CC1=NC(=C)CC1(C)C |
同義語 |
2H-Pyrrole,3,4-dihydro-4,4,5-trimethyl-2-methylene-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















